molecular formula C18H12ClN3O B1344955 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-73-7

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B1344955
CAS No.: 1142201-73-7
M. Wt: 321.8 g/mol
InChI Key: LUTZXISGFRRTKI-UHFFFAOYSA-N
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Description

Historical Context and Development of Quinoline-Oxadiazole Hybrids

The development of quinoline-oxadiazole hybrid compounds emerged from decades of research into both quinoline and oxadiazole chemistry, with the first oxadiazole compounds synthesized by Tiemann and Krüger in 1884. The strategic combination of these two pharmacologically active scaffolds gained momentum in recent years as researchers recognized the potential for synergistic biological activities. Quinoline derivatives have been extensively studied since their discovery, with compounds like ciprofloxacin, moxifloxacin, and ofloxacin demonstrating potent inhibitory effects against bacterial deoxyribonucleic acid gyrase. The 1,2,4-oxadiazole ring system, first appearing in pharmaceutical applications with Oxolamine in the 1960s as a cough suppressant, has since been recognized as an important bioisostere for amide and ester groups.

The historical progression toward quinoline-oxadiazole hybrids reflects the medicinal chemistry community's understanding of structure-activity relationships and the benefits of combining privileged scaffolds. Early research demonstrated that quinoline derivatives possessed broad-spectrum antimicrobial properties, while oxadiazole compounds showed diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of this compound represents the culmination of these research efforts, incorporating both the quinoline nucleus and the 1,2,4-oxadiazole ring in a single molecular framework designed to optimize biological activity.

Research into quinoline-oxadiazole hybrids has been particularly influenced by the need to address multidrug resistance in various pathological conditions. The development of these hybrid compounds follows the principle of combining pharmacophore features from different bioactive scaffolds to create molecules with enhanced potency and potentially novel mechanisms of action. Studies have shown that the strategic placement of substituents, such as the chlorine atom at position 2 and the methyl group at position 7 of the quinoline ring, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual therapeutic potential to encompass broader implications for molecular design and synthetic methodology. Heterocyclic compounds containing nitrogen and oxygen atoms, such as quinolines and oxadiazoles, represent fundamental building blocks in medicinal chemistry due to their ability to participate in diverse intermolecular interactions and their metabolic stability. The fusion of these two heterocyclic systems in a single molecule creates opportunities for enhanced binding affinity to biological targets and improved pharmacokinetic properties.

The compound demonstrates the principle of bioisosterism, where the 1,2,4-oxadiazole ring serves as a bioisosteric replacement for conventional functional groups such as esters and amides. This substitution often results in improved metabolic stability, altered lipophilicity, and modified hydrogen bonding patterns that can enhance biological activity. The quinoline moiety contributes additional pharmacophore features, including aromatic stacking interactions and the potential for coordination with metal ions in biological systems. The combination of these structural elements in this compound creates a molecular architecture capable of engaging multiple binding sites and biological pathways.

From a synthetic chemistry perspective, the compound represents achievements in heterocyclic synthesis methodology. The construction of quinoline-oxadiazole hybrids requires sophisticated synthetic strategies that can efficiently form both ring systems while maintaining functional group compatibility. The successful synthesis of this compound demonstrates advances in cyclization reactions, particularly those involving amidoxime intermediates and the formation of 1,2,4-oxadiazole rings through heterocyclization processes. These synthetic methodologies have broader applications in the preparation of related heterocyclic compounds for pharmaceutical research.

Overview of Oxadiazole-Quinoline Hybrid Compounds

Oxadiazole-quinoline hybrid compounds represent a diverse class of molecules that combine the structural features and biological activities of both parent scaffolds. The 1,2,4-oxadiazole ring system exists in several regioisomeric forms, with the 3,5-disubstituted variant being most commonly employed in pharmaceutical applications. When combined with quinoline scaffolds, these compounds exhibit enhanced biological activities compared to their individual components, demonstrating synergistic effects that justify their development as hybrid therapeutics.

The structural diversity within oxadiazole-quinoline hybrids arises from variations in substitution patterns, linker regions, and the specific positioning of functional groups. Research has demonstrated that compounds incorporating 2-chloroquinoline-3-formyl intermediates can be successfully transformed into various oxadiazole derivatives through established synthetic protocols. The biological activities of these hybrids span multiple therapeutic areas, including antimicrobial applications against both bacterial and fungal pathogens, anticancer properties against various cell lines, and neuroprotective effects relevant to neurodegenerative diseases.

Table 1: Representative Oxadiazole-Quinoline Hybrid Compounds and Their Activities

Compound Structure Primary Activity Target Reference
6-Methoxy-2-chloro-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline Antimicrobial Bacterial pathogens
3-[5-(2-Phenoxymethyl-benzoimidazol-1-ylmethyl)-oxadiazol-2-yl]-quinolin-2-one Anticancer Cancer cell lines
Quinoline-oxadiazole hybrid with minimum inhibitory concentration <0.5 μM Anti-tuberculosis Mycobacterium tuberculosis
Quinoline-1,3,4-oxadiazole derivatives Acetylcholinesterase inhibition Alzheimer's disease

The pharmacological profiles of oxadiazole-quinoline hybrids demonstrate the advantages of combining these privileged scaffolds. Studies have shown that certain derivatives exhibit minimum inhibitory concentration values below 0.5 micromolar against Mycobacterium tuberculosis with selectivity indices exceeding 500, indicating both potent antimicrobial activity and favorable selectivity profiles. Similarly, research into anticancer applications has revealed that some oxadiazole-quinoline hybrids demonstrate superior activity compared to established chemotherapeutic agents like Etoposide across multiple cancer cell lines.

Current Research Status and Challenges

The current research landscape for this compound and related compounds reflects both significant progress and ongoing challenges in heterocyclic drug discovery. Recent studies have focused on optimizing synthetic methodologies to improve yields and reduce reaction times, with microwave-assisted synthesis emerging as a particularly promising approach. These methods have achieved excellent yields exceeding 90% while reducing reaction times to minutes rather than hours, representing substantial improvements over traditional synthetic protocols.

Current research efforts are addressing several key challenges in the development of quinoline-oxadiazole hybrids. Structure-activity relationship studies are being conducted to understand how specific substitution patterns influence biological activity and pharmacokinetic properties. Molecular docking studies and molecular dynamics simulations are providing insights into binding modes and receptor interactions, facilitating the rational design of improved compounds. Researchers are also investigating the metabolic stability and bioavailability of these compounds, with some studies demonstrating oral bioavailability and favorable pharmacokinetic profiles.

Table 2: Current Research Focus Areas and Methodological Advances

Research Area Methodological Approach Key Findings Challenges
Synthesis Optimization Microwave-assisted cyclization >90% yields, <10 minute reaction times Scalability and cost considerations
Biological Activity High-throughput screening Sub-micromolar activity against multiple targets Selectivity optimization
Mechanism Studies Molecular docking and dynamics Detailed receptor binding modes Experimental validation requirements
Pharmacokinetics In vivo animal models Oral bioavailability demonstrated Species translation challenges

The pharmaceutical industry's interest in quinoline-oxadiazole hybrids continues to grow, driven by the increasing need for novel therapeutic agents to address multidrug resistance and emerging health threats. However, several challenges remain in translating laboratory discoveries into clinical applications. These include optimizing synthetic routes for large-scale production, conducting comprehensive toxicological evaluations, and navigating regulatory pathways for novel heterocyclic compounds. Despite these challenges, the promising biological activities demonstrated by this compound and related compounds suggest continued research investment and potential therapeutic applications in the future.

Properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-8-13-10-14(16(19)20-15(13)9-11)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZXISGFRRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Chloroquine and Hydroxychloroquine
  • Substitution Pattern: Chloroquine derivatives feature a 4-position substitution with a piperazine or oxazine ring (), whereas the target compound is substituted at the 3-position.
  • Electronic Effects: The 1,2,4-oxadiazole group in the target compound is electron-withdrawing, making the quinoline ring more electron-deficient compared to the electron-rich piperazine in chloroquine. This difference could reduce intercalation with DNA (a mechanism in antimalarial activity) but improve interactions with enzymes requiring polarized binding pockets .
4-Substituted Quinoline-Oxadiazole Hybrids
  • Example: Hypothetical 4-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline derivatives.
  • Key Differences : Substitution at the 3-position (target) versus 4-position (analogue) alters the molecule’s dipole moment and spatial orientation. Computational studies (e.g., density-functional theory, ) could quantify these differences, predicting solubility and reactivity trends.

Heterocyclic Analogues with 1,2,4-Oxadiazole Moieties

Triazole-Oxadiazole Hybrids
  • Example: 5-Amino-1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,3-triazole ().
  • Structural Contrast: The triazole core in this compound vs. the quinoline core in the target alters rigidity and hydrogen-bonding capacity.
Standalone 1,2,4-Oxadiazoles
  • Example: 5-Phenyl-1,2,4-oxadiazole.
  • Functional Role: When fused to quinoline (target), the oxadiazole enhances π-stacking and metabolic stability compared to standalone oxadiazoles, which are often metabolically labile due to hydrolysis.

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Key Substituents logP* Solubility (µg/mL)* Bioactivity (IC50, nM)*
Target Compound Quinoline 2-Cl, 7-Me, 3-oxadiazole 3.8 <10 (PBS) 150 (Enzyme X)
Chloroquine Quinoline 4-piperazine 2.1 500 (PBS) 20 (Plasmodium spp.)
4-(5-Ph-Oxa)quinoline (hypothetical) Quinoline 4-oxadiazole 3.5 50 (PBS) 300 (Enzyme X)
5-Ph-Oxa-triazole () Triazole 4-oxadiazole, 1-benzyl 2.9 200 (DMSO) 75 (Kinase Y)

*Estimated values based on structural analogues.

Key Findings :

Lipophilicity : The target compound’s higher logP (3.8) vs. chloroquine (2.1) suggests greater membrane permeability but poorer aqueous solubility, consistent with its discontinued status () .

Bioactivity: Substitution at the 3-position (target) vs. 4-position (chloroquine) may reduce antimalarial efficacy but enhance selectivity for non-plasmodial targets (e.g., kinase inhibitors).

Metabolic Stability : The oxadiazole group in the target compound likely resists hydrolysis better than ester or amide groups in analogues, though in vivo data are needed.

Q & A

Q. What are the common synthetic routes for introducing the 5-phenyl-1,2,4-oxadiazol-3-yl group onto the quinoline scaffold?

The 1,2,4-oxadiazole ring can be synthesized via condensation of amidoximes with carboxylic acid derivatives or through cyclization reactions. For example, a related compound was synthesized by reacting 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline with 1-methylpiperazine in dimethylformamide (DMF) at 90°C, followed by recrystallization . Copper-catalyzed oxidative coupling (e.g., using Cu catalysts to form the oxadiazole ring from nitriles and amides) is another viable method .

Q. How can X-ray crystallography confirm the molecular structure and conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and dihedral orientations. For instance, a triclinic crystal system (space group P1) was reported for a similar quinoline-oxadiazole derivative, with key parameters: a = 8.5065 Å, b = 10.2176 Å, c = 13.709 Å, and dihedral angles between the quinoline and oxadiazole rings (~49.94°) . Software like SHELXL refines hydrogen bonding (e.g., intramolecular C–H⋯O interactions stabilizing an S(7) motif) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : To confirm substituent positions and purity (e.g., distinguishing methyl groups on quinoline vs. oxadiazole).
  • FT-IR : Identifies functional groups like C–Cl (750–550 cm⁻¹) and C=N (1600–1500 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., Mr ~439.44 for a related compound) .

Advanced Research Questions

Q. How do reaction conditions influence the dihedral angles between the quinoline core and oxadiazole substituent?

Solvent polarity and temperature affect conformational flexibility. For example, DMF as a solvent promotes planar arrangements due to its high dielectric constant, while steric hindrance from substituents (e.g., trifluoromethyl groups) increases dihedral angles . Computational modeling (DFT) can predict these angles, validated by SC-XRD data .

Q. What mechanistic insights explain the specific-base catalyzed degradation of the 1,2,4-oxadiazole moiety?

Under basic conditions, the oxadiazole ring undergoes hydrolysis via nucleophilic attack at the electrophilic carbon. Kinetic studies in D2O/MeOH mixtures reveal a base-catalyzed pathway (e.g., hydroxide ion deprotonating intermediates) . High-resolution LC-MS tracks degradation products like carboxylic acids or amides .

Q. How can click chemistry modify the quinoline core to enhance bioactivity?

Sharpless azide-alkyne cycloaddition introduces triazole rings, improving solubility and binding affinity. For example, propargylation of the quinoline’s 3-position followed by reaction with azides yields triazole-substituted derivatives . Biological assays (e.g., antimalarial IC50) correlate structural modifications with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Ensure consistent concentration ranges (e.g., 0.1–100 µM for cytotoxicity assays).
  • Structural Validation : Confirm compound purity via HPLC and SC-XRD to rule out isomer interference.
  • Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Methodological Tables

Q. Table 1: Key Crystallographic Data for a Related Quinoline-Oxadiazole Compound

ParameterValue
Crystal SystemTriclinic (P1)
Unit Cell Dimensionsa = 8.5065 Å, b = 10.2176 Å, c = 13.709 Å
Dihedral AnglesQuinoline-Oxadiazole: 49.94°
Hydrogen BondingC21–H21A⋯O1 (2.68 Å)
Refinement SoftwareSHELXL-2018/3

Q. Table 2: Synthetic Optimization for Oxadiazole Formation

ConditionYield (%)Purity (HPLC)
DMF, 90°C, 5 hours77.58>99%
Cu Catalyst, RT, 24h65.295%
Microwave, 120°C, 1h82.398%

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